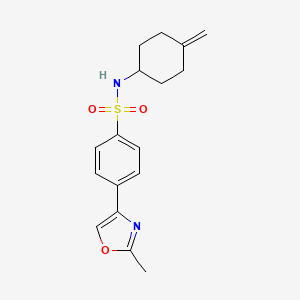

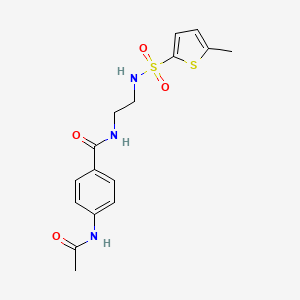

![molecular formula C17H16N2O B2422624 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinolin-2-yl)methanone CAS No. 1797096-76-4](/img/structure/B2422624.png)

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinolin-2-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinolin-2-yl)methanone” is a small molecule that has been studied for its potential in the treatment of autoimmune diseases . It is a Janus kinase (JAK) inhibitor, specifically targeting JAK1 and TYK2 . JAK inhibitors have been developed and marketed for the treatment of several immune diseases including psoriasis, rheumatoid arthritis (RA), and IBD .

Molecular Structure Analysis

The molecular structure of this compound is complex, as suggested by its IUPAC name. It contains an azabicyclo[3.2.1]octane moiety, which is a bicyclic structure with a nitrogen atom, and a quinolin-2-yl moiety, which is a fused benzene and pyridine ring .Chemical Reactions Analysis

As a JAK inhibitor, this compound works by inhibiting the activity of JAK enzymes, which are tyrosine kinases that play a crucial role in the signaling pathways of a wide range of cytokines and growth factors . By inhibiting these enzymes, the compound can modulate these signaling pathways and potentially alleviate the symptoms of autoimmune diseases .Applications De Recherche Scientifique

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

Drug Discovery

2-Azabicyclo[3.2.1]octanes are nitrogen-containing heterocycles with significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .

Monoamine Neurotransmitter Re-uptake Inhibitors

8-Azabicyclo[3.2.1]oct-2-ene derivatives have been found to be useful as monoamine neurotransmitter re-uptake inhibitors . This could potentially have applications in the treatment of various neurological and psychiatric disorders.

Fluorescent Protein Antibodies

Although not directly related to the compound , it’s worth noting that fluorescent proteins (FPs) have promoted widespread biological research applications . Antibodies targeting FPs have emerged, and nanobodies, a new type of antibody entirely composed of the variable domain of a heavy-chain antibody, have been developed . These nanobodies can be expressed and functional in living cells .

Mécanisme D'action

The compound exerts its effects by inhibiting the activity of JAK1 and TYK2, two members of the JAK family of tyrosine kinases . These enzymes are associated with the intracellular domain of a wide range of cytokines and some growth factor receptor chains . When these receptors are activated by their ligands, they induce conformational changes in the receptor complexes that activate the JAK enzymes . The activated JAKs then initiate a phosphorylation cascade that leads to the activation of members of the signal transducer and activator of transcription (STAT) family . The activated STATs translocate to the nucleus and reprogram gene expression in a ligand-dependent manner .

Orientations Futures

The development of JAK inhibitors represents a promising direction in the treatment of autoimmune diseases . With the knowledge acquired on the JAKs and their involvement in cytokine receptors, pharmaceutical companies have been trying to develop compounds with better selectivity profiles, able to modulate the different cytokine signaling pathways . This compound, as a dual inhibitor of JAK1 and TYK2, could potentially offer a more targeted approach to the treatment of these diseases .

Propriétés

IUPAC Name |

8-azabicyclo[3.2.1]oct-2-en-8-yl(quinolin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c20-17(19-13-5-3-6-14(19)10-9-13)16-11-8-12-4-1-2-7-15(12)18-16/h1-5,7-8,11,13-14H,6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOJFMJCPTPNFJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CCC1N2C(=O)C3=NC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-6-(heptafluoropropyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2422542.png)

![3,3-Dimethyl-4-[1-[(2-phenylpyrimidin-5-yl)methyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2422549.png)

![3,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2422550.png)

![Methyl 2-(1-amino-5-(thiophen-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamido)benzoate](/img/structure/B2422552.png)

![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-ethylurea](/img/structure/B2422556.png)

![2-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2422561.png)

![2-((4-bromobenzyl)thio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2422564.png)